molecular formula C20H28BrN B135622 Emepronium Bromid CAS No. 3614-30-0

Emepronium Bromid

Katalognummer: B135622
CAS-Nummer: 3614-30-0
Molekulargewicht: 362.3 g/mol
InChI-Schlüssel: UVKFSMBPRQBNCH-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Emepronium bromide is a quaternary ammonium compound that is primarily used as an anticholinergic agent in urology. It is known for its antispasmodic properties, which help in the treatment of urinary incontinence and other related conditions. The compound is characterized by its chemical formula C20H28BrN and a molar mass of 362.355 g/mol .

Wissenschaftliche Forschungsanwendungen

Emepronium bromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound entfaltet seine Wirkung als Anticholinergikum. Es blockiert die Wirkung von Acetylcholin an muskarinischen Rezeptoren in der Blase, was zu einer Reduktion der Blasenmuskelkontraktionen führt. Dies hilft bei der Linderung von Symptomen der Harninkontinenz und der überaktiven Blase. Die Verbindung zielt hauptsächlich auf die muskarinischen Rezeptoren ab, die an der Regulation der Blasenfunktion beteiligt sind .

Ähnliche Verbindungen:

    Oxybutynin: Ein weiteres Anticholinergikum, das zur Behandlung der überaktiven Blase eingesetzt wird.

    Tolterodin: Ein muskarinischer Rezeptorantagonist, der für ähnliche Indikationen verwendet wird.

    Solifenacin: Ein selektiver muskarinischer Rezeptorantagonist mit einer längeren Wirkdauer.

Vergleich: this compound ist durch seine spezifische quartäre Ammoniumstruktur einzigartig, die zu seinen besonderen pharmakokinetischen Eigenschaften beiträgt. Im Gegensatz zu einigen seiner Gegenstücke hat this compound eine geringere Tendenz, die Blut-Hirn-Schranke zu überwinden, was das Risiko von Nebenwirkungen auf das zentrale Nervensystem reduziert. Dies macht es zu einer bevorzugten Option für Patienten, die empfindlich auf solche Effekte reagieren .

Safety and Hazards

Emepronium Bromide can cause ulceration of the esophagus, so it should be taken in an orthostatic position with sufficient amounts of liquids . More detailed safety data sheets can be found online .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of emepronium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The process begins with the preparation of the tertiary amine, which is then reacted with an alkyl halide, such as bromomethane, under controlled conditions to form the quaternary ammonium compound.

Industrial Production Methods: In industrial settings, the production of emepronium bromide involves large-scale synthesis using similar quaternization reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple purification steps, including recrystallization and filtration, to achieve the desired quality .

Analyse Chemischer Reaktionen

Reaktionstypen: Emepronium bromid unterliegt verschiedenen chemischen Reaktionen, darunter:

    Substitutionsreaktionen: Das Bromid-Ion kann durch andere Nukleophile substituiert werden.

    Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter bestimmten Bedingungen an Redoxreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

    Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Hydroxid-Ionen oder andere Halogenide.

    Oxidations- und Reduktionsreaktionen: Reagenzien wie Wasserstoffperoxid oder Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Hauptprodukte, die gebildet werden:

Vergleich Mit ähnlichen Verbindungen

    Oxybutynin: Another anticholinergic agent used in the treatment of overactive bladder.

    Tolterodine: A muscarinic receptor antagonist used for similar indications.

    Solifenacin: A selective muscarinic receptor antagonist with a longer duration of action.

Comparison: Emepronium bromide is unique in its specific quaternary ammonium structure, which contributes to its distinct pharmacokinetic properties. Unlike some of its counterparts, emepronium bromide has a lower tendency to cross the blood-brain barrier, reducing the risk of central nervous system side effects. This makes it a preferred option for patients who are sensitive to such effects .

Eigenschaften

IUPAC Name

4,4-diphenylbutan-2-yl-ethyl-dimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N.BrH/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20H,5,16H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKFSMBPRQBNCH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27892-33-7 (Parent)
Record name Emepronium bromide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50875265
Record name Emepronium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3614-30-0
Record name Emepronium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3614-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emepronium bromide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emepronium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Emepronium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.715
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMEPRONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZM699L2TL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Emepronium Bromide
Reactant of Route 2
Reactant of Route 2
Emepronium Bromide
Reactant of Route 3
Emepronium Bromide
Reactant of Route 4
Reactant of Route 4
Emepronium Bromide
Reactant of Route 5
Emepronium Bromide
Reactant of Route 6
Emepronium Bromide
Customer
Q & A

Q1: How does Emepronium Bromide exert its effects on the urinary bladder?

A1: Emepronium Bromide acts as an anticholinergic agent, primarily targeting muscarinic receptors in the bladder. [, , ] By blocking the action of acetylcholine at these receptors, it inhibits detrusor muscle contractions, leading to increased bladder capacity and reduced urinary frequency and urgency. [, , , ]

Q2: Does Emepronium Bromide affect bladder capacity in all patients with urinary incontinence?

A3: Studies show mixed results regarding Emepronium Bromide's effect on bladder capacity. While some studies report increased bladder capacity in patients with detrusor instability, others found no significant changes in patients with small, hyper-reflexic bladders. [, , , ]

Q3: How does the effect of Emepronium Bromide on bladder pressure relate to its impact on urinary flow?

A4: Emepronium Bromide has been shown to decrease both intravesical pressure and urinary flow rate. [] The reduction in detrusor muscle pressure likely contributes to the observed decrease in urinary flow.

Q4: What is the molecular formula and weight of Emepronium Bromide?

A5: The molecular formula of Emepronium Bromide is C20H28BrNO. It has a molecular weight of 378.36 g/mol. []

Q5: Is there spectroscopic data available for Emepronium Bromide?

A6: While specific spectroscopic data isn't detailed within the provided research, analytical techniques like electron-capture gas chromatography (GC) have been employed for its quantification in serum. [] This implies the use of GC-compatible derivatization methods.

Q6: What are the typical formulation strategies employed for Emepronium Bromide?

A7: Emepronium Bromide is commonly formulated as tablets for oral administration. [, , , , , , , ]

Q7: What is known about the pharmacokinetic profile of Emepronium Bromide?

A8: Emepronium Bromide exhibits a triexponential serum concentration decline after intravenous administration. It has a half-life ranging from 2.2 to 13 hours depending on the dose and the phase of elimination. [, ] Oral administration requires a higher dose to achieve therapeutic levels in serum. []

Q8: How is Emepronium Bromide eliminated from the body?

A9: Emepronium Bromide is primarily excreted in urine. [] Studies suggest both glomerular filtration and tubular secretion are involved in its renal clearance. []

Q9: Does the route of administration affect the efficacy of Emepronium Bromide?

A10: Emepronium Bromide's efficacy appears to be influenced by the route of administration. Intravenous administration resulted in quicker and higher serum concentrations compared to oral administration. [, ] Additionally, intravesical instillation has been explored as a potential alternative, demonstrating localized effects within the bladder. [, , ]

Q10: What are the primary clinical applications of Emepronium Bromide?

A11: Emepronium Bromide is primarily prescribed for the treatment of urinary incontinence, particularly urge incontinence associated with detrusor instability. [, , , , , , , , , , ] It is also used to address symptoms like nocturia and urinary frequency. [, , , ]

Q11: Is Emepronium Bromide more effective than placebo in treating urge incontinence?

A12: While some studies report improvement in symptoms with Emepronium Bromide, others suggest that placebo can be equally or even more effective in reducing symptoms like frequency of voiding and incontinence episodes. [, ]

Q12: Are there specific patient populations where Emepronium Bromide may be more or less effective?

A13: Emepronium Bromide demonstrated varying efficacy in different patient populations. For instance, it showed limited efficacy in elderly mentally ill patients with urinary incontinence and in elderly women with detrusor instability. [, ]

Q13: What are the known side effects associated with Emepronium Bromide?

A14: Emepronium Bromide has been associated with esophageal adverse effects like ulceration and stricture formation. [, , , , , , , ] Other reported side effects include dry mouth, constipation, and blurred vision, typical of anticholinergic medications. []

Q14: Are there any known interactions between Emepronium Bromide and other drugs?

A14: While specific drug interactions aren't detailed within the provided research, its anticholinergic properties could potentially interact with other medications possessing similar mechanisms of action.

Q15: Is Emepronium Bromide metabolized in the body, and if so, what are its metabolites?

A15: Limited information on Emepronium Bromide's metabolism is available within the provided research. Further studies are needed to determine its metabolic pathway and potential active metabolites.

Q16: Are there any emerging therapies or alternative treatment modalities for urge incontinence being explored?

A18: Intravesical instillation of medications like Lidocaine Gel is being investigated as an alternative treatment for urge incontinence, demonstrating promising results compared to oral Emepronium Bromide. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.